methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate can be synthesized through a series of chemical reactions. One common method involves the cycloaddition reaction between an azide and an alkyne, known as “click chemistry.” This reaction is typically carried out in the presence of a copper(I) catalyst under mild conditions. The resulting triazole ring is then functionalized to introduce the propyl and methyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale click chemistry processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted triazole derivatives, depending on the reagent used.
Scientific Research Applications
Methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes that depend on carbonic anhydrase . The triazole ring’s nitrogen atoms play a crucial role in this binding interaction.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar structural features but different functional groups.
4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: Known for its nitrification inhibitory properties in agricultural applications.
Uniqueness
Methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propyl and methyl ester groups differentiate it from other triazole derivatives, providing unique properties for various applications.
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 3-propyltriazole-4-carboxylate |
InChI |
InChI=1S/C7H11N3O2/c1-3-4-10-6(5-8-9-10)7(11)12-2/h5H,3-4H2,1-2H3 |
InChI Key |
WFHGKDVKKPJNGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CN=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.